molecular formula C16H17BrN2O3S B306147 2-[benzyl(methylsulfonyl)amino]-N-(3-bromophenyl)acetamide

2-[benzyl(methylsulfonyl)amino]-N-(3-bromophenyl)acetamide

Cat. No. B306147
M. Wt: 397.3 g/mol
InChI Key: UPDUBWVPPWAMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Benzyl(methylsulfonyl)amino]-N-(3-bromophenyl)acetamide, also known as BMSBAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-[benzyl(methylsulfonyl)amino]-N-(3-bromophenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, 2-[benzyl(methylsulfonyl)amino]-N-(3-bromophenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. This inhibition of COX-2 activity is thought to be responsible for 2-[benzyl(methylsulfonyl)amino]-N-(3-bromophenyl)acetamide's anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
2-[benzyl(methylsulfonyl)amino]-N-(3-bromophenyl)acetamide has been shown to have a number of biochemical and physiological effects in the body. In addition to its anti-inflammatory and analgesic properties, 2-[benzyl(methylsulfonyl)amino]-N-(3-bromophenyl)acetamide has been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress. Additionally, 2-[benzyl(methylsulfonyl)amino]-N-(3-bromophenyl)acetamide has been shown to have antiplatelet effects, which may help to prevent blood clots from forming in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[benzyl(methylsulfonyl)amino]-N-(3-bromophenyl)acetamide in lab experiments is its relatively simple synthesis method, which allows for large quantities of the compound to be produced quickly and efficiently. Additionally, 2-[benzyl(methylsulfonyl)amino]-N-(3-bromophenyl)acetamide has been shown to be stable under a wide range of conditions, making it a versatile compound that can be used in a variety of experiments. However, one limitation of using 2-[benzyl(methylsulfonyl)amino]-N-(3-bromophenyl)acetamide in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on 2-[benzyl(methylsulfonyl)amino]-N-(3-bromophenyl)acetamide. One area of interest is the development of new drugs based on the structure of 2-[benzyl(methylsulfonyl)amino]-N-(3-bromophenyl)acetamide, particularly for the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 2-[benzyl(methylsulfonyl)amino]-N-(3-bromophenyl)acetamide, which may lead to the development of new drugs that target the same pathways in the body. Finally, research is needed to explore the potential applications of 2-[benzyl(methylsulfonyl)amino]-N-(3-bromophenyl)acetamide in other fields, such as organic synthesis and materials science.

Synthesis Methods

2-[benzyl(methylsulfonyl)amino]-N-(3-bromophenyl)acetamide can be synthesized through a multi-step process involving the reaction of benzylamine with methylsulfonyl chloride, followed by the reaction of the resulting compound with 3-bromobenzoyl chloride and acetic anhydride. This process results in the formation of 2-[benzyl(methylsulfonyl)amino]-N-(3-bromophenyl)acetamide as a white crystalline solid.

Scientific Research Applications

2-[benzyl(methylsulfonyl)amino]-N-(3-bromophenyl)acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. In medicinal chemistry, 2-[benzyl(methylsulfonyl)amino]-N-(3-bromophenyl)acetamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain-relieving drugs. Additionally, 2-[benzyl(methylsulfonyl)amino]-N-(3-bromophenyl)acetamide has been studied for its potential use in the treatment of cancer, as it has been shown to have cytotoxic effects on cancer cells.

properties

Product Name

2-[benzyl(methylsulfonyl)amino]-N-(3-bromophenyl)acetamide

Molecular Formula

C16H17BrN2O3S

Molecular Weight

397.3 g/mol

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-(3-bromophenyl)acetamide

InChI

InChI=1S/C16H17BrN2O3S/c1-23(21,22)19(11-13-6-3-2-4-7-13)12-16(20)18-15-9-5-8-14(17)10-15/h2-10H,11-12H2,1H3,(H,18,20)

InChI Key

UPDUBWVPPWAMRR-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2=CC(=CC=C2)Br

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2=CC(=CC=C2)Br

solubility

51.3 [ug/mL]

Origin of Product

United States

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